molecular formula C10H15N3O B1277791 (2-Morpholinopyrid-4-yl)methylamine CAS No. 864068-88-2

(2-Morpholinopyrid-4-yl)methylamine

Cat. No. B1277791
CAS RN: 864068-88-2
M. Wt: 193.25 g/mol
InChI Key: NHFVDBCQOZATNT-UHFFFAOYSA-N
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Description

The compound "(2-Morpholinopyrid-4-yl)methylamine" is a chemical structure that is not explicitly detailed in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, which can provide insight into the general class of compounds to which "this compound" belongs. Morpholine derivatives are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties .

Synthesis Analysis

The synthesis of morpholine derivatives can involve various strategies, including oxidative polycondensation, as seen in the synthesis of oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol (O-2-MPIMP) using air O2 and NaOCl oxidants . Another approach is the synthesis of chiral alkoxymethyl morpholine analogs through structure-activity relationship studies, which led to the identification of potent and selective dopamine D4 receptor antagonists . Additionally, the synthesis of N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride for metabolic studies and the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride through cyclization and reduction are examples of the diverse synthetic routes employed for morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various analytical techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the structure of oligo-2-MPIMP was characterized using 1H, 13C NMR, FT-IR, UV–vis, size exclusion chromatography (SEC), and elemental analysis . X-ray analysis was used to determine the crystal and molecular structure of certain morpholine derivatives, providing detailed insights into their geometry and bonding .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. For example, the morpholine enamine from 4a-methyl-trans-decalin-2-one reacts with p-bromophenyl vinyl sulphone to yield a mixture of enamine derivatives . Similarly, the reactions of enamines with β-nitrostyrene and phenyl vinyl ketone lead to the formation of enaminic adducts and naphthopyran derivatives . These reactions highlight the reactivity of morpholine derivatives and their potential for creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are crucial for their applications. The oligomer-metal complex compounds synthesized from O-2-MPIMP exhibit varying conductivity values, which were determined using solid conductivity measurements . The electrochemical properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and electrochemical energy gaps, were also characterized for these compounds . These properties are essential for understanding the behavior of morpholine derivatives in different environments and for their potential use in electronic materials.

Scientific Research Applications

Synthesis of Morpholine Derivatives

Morpholine derivatives, such as 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, have been synthesized and are known for their potential as potent antimicrobials, including arecoline derivatives and other compounds. These substances were synthesized through a series of steps, indicating their significance in chemical synthesis processes (Kumar et al., 2007).

Modification and Application in Biological Studies

Morpholine and its derivatives have been used as scaffolds for creating new chemical entities with potential biological activities. For instance, new enamine derivatives of lapachol were synthesized using morpholine and evaluated against various biological targets, demonstrating the versatility of morpholine derivatives in drug design and discovery (Oliveira et al., 2002).

Pharmaceutical and Biological Insights

Metabolism Studies

Morpholinium derivatives have been studied for their metabolism, revealing the formation of specific metabolites upon interaction with biological systems. This highlights the importance of understanding the biotransformation of morpholine derivatives for their potential use in pharmaceuticals (Varynskyi & Kaplaushenko, 2020).

DNA Interaction and Biological Activities

Certain morpholine derivatives have been analyzed for their interactions with DNA and other biological molecules, providing insights into their potential therapeutic applications. For example, studies on Schiff base compounds and cyclotriphosphazenes containing morpholine rings have shed light on their structural properties and interactions with biological targets, indicating their potential in medicinal chemistry (Asmafiliz et al., 2012).

Mechanism of Action

The mechanism of action for “(2-Morpholinopyrid-4-yl)methylamine” is not specified in the search results. Its use in scientific research suggests it may have diverse mechanisms of action depending on the specific context.

Safety and Hazards

This compound is considered hazardous. It may cause harm if swallowed, severe skin burns, eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-morpholin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFVDBCQOZATNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428749
Record name (2-morpholinopyrid-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864068-88-2
Record name (2-morpholinopyrid-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(morpholin-4-yl)pyridin-4-yl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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